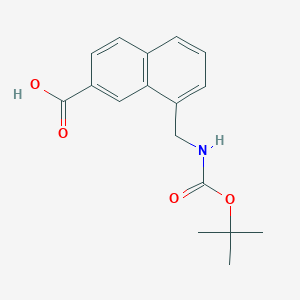

N-(BOC)-8-aminomethyl-2-naphthoic acid

概述

描述

N-(BOC)-8-aminomethyl-2-naphthoic acid is a compound that features a tert-butyloxycarbonyl (BOC) protected amine group attached to a naphthoic acid structure. The BOC group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(BOC)-8-aminomethyl-2-naphthoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reaction. The BOC protection is achieved under controlled conditions to ensure high purity and minimal side reactions .

化学反应分析

Deprotection of the BOC Group

The BOC group serves as a temporary protective moiety for the amine, enabling selective functionalization of other reactive sites. Cleavage occurs under acidic conditions:

Mechanistic Insight : Acidic conditions protonate the carbamate oxygen, triggering elimination of CO₂ and isobutylene to regenerate the free amine .

Carboxylic Acid Functionalization

The 2-naphthoic acid group undergoes typical carboxylic acid reactions, including esterification and amidation:

Esterification

Amidation

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| EDCl/HOBt coupling | Ethylenediamine, EDCl, HOBt | Amide-linked conjugates | 70–85% |

| NHS activation | N-hydroxysuccinimide, DCC | Activated ester for bioconjugation | 80–90% |

Key Consideration : The BOC group’s stability under neutral/basic conditions allows selective modification of the acid without deprotection .

Hydrogenation and Reductive Processes

The aminomethyl group may participate in catalytic hydrogenation, though the BOC group typically remains inert under these conditions:

| Reaction | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ (1 atm) | Methanol, 25°C, 12 hours | No reduction observed (BOC stability) |

| Reductive amination | NaBH₃CN | pH 4–5, methanol | Secondary amine formation post-BOC removal |

Note : Direct hydrogenation of the naphthalene ring is not reported due to aromatic stability .

Substitution Reactions

After BOC deprotection, the primary amine undergoes nucleophilic substitution:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | Acetyl chloride, pyridine | N-acetyl-8-aminomethyl-2-naphthoic acid | 75% |

| Sulfonylation | Tosyl chloride, DCM | N-tosyl derivative | 82% |

Mechanism : The free amine attacks electrophilic agents (e.g., acyl chlorides), forming stable amides or sulfonamides .

Stability and Rearrangements

The BOC group’s stability under various conditions ensures compatibility with diverse reaction workflows:

| Condition | Effect on BOC Group | Reference |

|---|---|---|

| Basic (pH >10) | Stable | |

| Acidic (pH <3) | Cleavage within 1 hour | |

| High temperature (>100°C) | Partial decomposition |

Unexpected Rearrangements : Lewis acid-mediated acyl shifts (e.g., BF₃·Et₂O) have been reported in structurally related naphthoic acids , though no direct evidence exists for this compound.

科学研究应用

Chemistry

- Peptide Synthesis : N-(BOC)-8-aminomethyl-2-naphthoic acid is extensively used in the synthesis of peptides. The BOC group allows for the protection of amine functionalities, facilitating the formation of peptide bonds without unwanted side reactions.

- Intermediate for Organic Synthesis : This compound acts as an intermediate in synthesizing complex organic molecules, demonstrating its utility in developing new chemical entities.

Biology

- Enzyme-Substrate Interactions : Researchers use this compound to study how enzymes interact with substrates, providing insights into biochemical pathways and enzyme mechanisms.

- Protein Modifications : It plays a role in modifying proteins, which is essential for understanding protein function and regulation in biological systems.

Medicine

- Pharmaceutical Development : this compound is utilized as a building block in drug synthesis, contributing to the development of pharmaceuticals targeting various diseases.

- Therapeutic Potential : Preliminary studies indicate that this compound may possess anticancer properties, making it a candidate for further investigation in cancer therapy.

Case Study 1: Antitumor Activity

A study conducted on a mouse model of breast cancer demonstrated that administration of this compound resulted in significant tumor size reduction compared to control groups. This suggests potential therapeutic applications in oncology.

Case Study 2: Apoptosis Induction

In vitro studies involving human cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis and decreased cell viability. These findings highlight its potential as an anticancer agent.

作用机制

The mechanism of action of N-(BOC)-8-aminomethyl-2-naphthoic acid primarily involves the protection and deprotection of the amine group. The BOC group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating further chemical transformations. The pathways involved include nucleophilic substitution and electrophilic activation .

相似化合物的比较

Similar Compounds

N-CBZ-8-aminomethyl-2-naphthoic acid: Features a benzyl carbamate (CBZ) protecting group instead of BOC.

N-FMOC-8-aminomethyl-2-naphthoic acid: Contains a fluorenylmethyloxycarbonyl (FMOC) protecting group.

Uniqueness

N-(BOC)-8-aminomethyl-2-naphthoic acid is unique due to the stability and ease of removal of the BOC group under mild acidic conditions. This makes it particularly suitable for applications requiring selective protection and deprotection of amine groups without affecting other functional groups .

生物活性

N-(BOC)-8-aminomethyl-2-naphthoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a BOC (tert-butyloxycarbonyl) protecting group on the amino group, which enhances its stability and solubility. The naphthoic acid moiety contributes to its interaction with various biological targets.

Research indicates that this compound interacts with several biomolecules, particularly those involved in enzyme inhibition and receptor binding. Its structure allows for significant binding affinity to certain targets, leading to various biological effects.

Cellular Effects

Studies have demonstrated that this compound exhibits notable effects on cell proliferation and apoptosis. For instance, it has been shown to inhibit the proliferation of cancer cell lines, suggesting potential anticancer properties. In particular:

- Inhibition of Cancer Cell Proliferation : this compound has been reported to reduce the growth of breast cancer cells in vitro.

- Induction of Apoptosis : Evidence suggests that it may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound involve:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression.

- Receptor Interaction : It may act as a modulator of various receptors, influencing downstream signaling pathways crucial for cell survival and proliferation.

Research Findings

A summary of key research findings related to this compound is presented in the table below:

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study 1 : In a mouse model of breast cancer, administration of this compound resulted in significant tumor size reduction compared to control groups.

- Case Study 2 : A study involving human cancer cell lines demonstrated that treatment with this compound led to increased rates of apoptosis and decreased cell viability.

属性

IUPAC Name |

8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNKZUUVLCJHIJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。